molecular formula C14H17NO3 B15233727 methyl 6-butoxy-1H-indole-2-carboxylate

methyl 6-butoxy-1H-indole-2-carboxylate

Cat. No.: B15233727
M. Wt: 247.29 g/mol
InChI Key: JPEZJDIXAOJSRJ-UHFFFAOYSA-N
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Description

Methyl 6-butoxy-1H-indole-2-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-butoxy-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. For this compound, the starting materials would include a suitable butoxy-substituted phenylhydrazine and an appropriate ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Mechanism of Action

The mechanism of action of methyl 6-butoxy-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Biological Activity

Methyl 6-butoxy-1H-indole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anticancer applications. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

This compound belongs to the indole-2-carboxylic acid derivative class, which has been shown to exhibit various biological activities. The structure features an indole core, which is known for its ability to chelate metal ions, enhancing interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives, including this compound, as HIV-1 integrase inhibitors. Integrase plays a crucial role in the life cycle of HIV by facilitating the integration of viral DNA into the host genome.

Key Findings:

  • Inhibitory Potency : Compounds derived from indole-2-carboxylic acid have demonstrated significant inhibitory effects on HIV-1 integrase, with IC50 values ranging from 0.13 μM to 6.85 μM for various derivatives .
  • Mechanism of Action : The binding conformation analysis indicates that the indole core and carboxyl group effectively chelate Mg²⁺ ions within the active site of integrase, enhancing inhibitory activity .
  • Structural Modifications : The introduction of long-chain alkyl groups (such as butoxy) at specific positions on the indole core has been shown to improve binding interactions with integrase, potentially leading to enhanced antiviral efficacy .

Anticancer Activity

The biological activity of this compound has also been explored in the context of cancer treatment. Indole derivatives are known for their cytotoxic effects against various cancer cell lines.

Case Studies:

  • Cytotoxicity Against Cancer Cells : In vitro studies have indicated that certain indole derivatives exhibit significant cytotoxic effects against malignant brain tumor cells, suggesting potential applications in cancer therapy .
  • Mechanism of Action : The mechanism often involves apoptosis induction through interaction with DNA or other cellular targets, leading to cell death in neoplastic cells .

Summary of Biological Activities

Activity TypeCompoundIC50 Value (μM)Mechanism
AntiviralThis compound0.13 - 6.85Integrase inhibition via Mg²⁺ chelation
AnticancerThis compoundVaries by cell lineInduction of apoptosis

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

methyl 6-butoxy-1H-indole-2-carboxylate

InChI

InChI=1S/C14H17NO3/c1-3-4-7-18-11-6-5-10-8-13(14(16)17-2)15-12(10)9-11/h5-6,8-9,15H,3-4,7H2,1-2H3

InChI Key

JPEZJDIXAOJSRJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C=C(N2)C(=O)OC

Origin of Product

United States

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